![molecular formula C22H22N2O2 B2504827 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone CAS No. 537010-97-2](/img/structure/B2504827.png)
2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone
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Overview
Description
The compound is a complex organic molecule that includes an indole and a pyridine group, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyridine rings would contribute to the compound’s aromaticity, while the hydroxy and methyl groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxy group could make it more polar and potentially more soluble in water .Scientific Research Applications
Antitubercular Activity
The compound has been investigated for its antitubercular potential. Researchers have synthesized derivatives based on its structure, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one . These derivatives were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro. The results suggest that this compound may play a role in combating tuberculosis .
Mechanism of Action
properties
IUPAC Name |
3-hydroxy-2-[1H-indol-3-yl(pyridin-2-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(2)11-18(25)21(19(26)12-22)20(17-9-5-6-10-23-17)15-13-24-16-8-4-3-7-14(15)16/h3-10,13,20,24-25H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPZEDIZUFRANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CC=CC=N2)C3=CNC4=CC=CC=C43)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone |
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